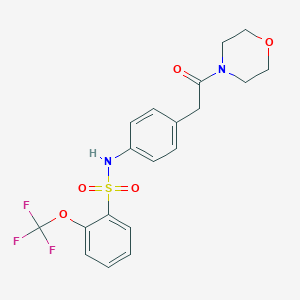

![molecular formula C15H12Cl2N4O2 B2408312 2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797329-36-2](/img/structure/B2408312.png)

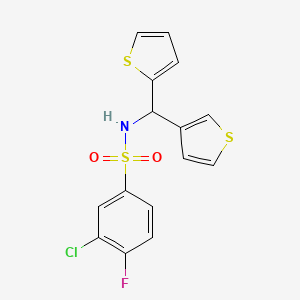

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .

Synthesis Analysis

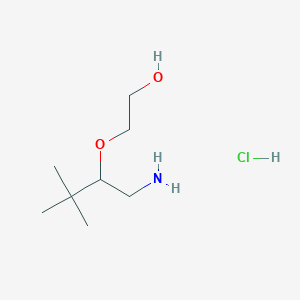

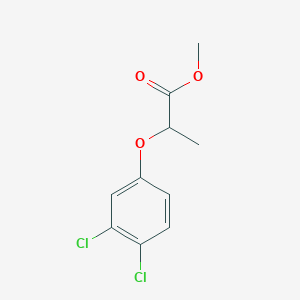

The synthesis of 2-(2,4-dichlorophenoxy)propionic acid can be achieved through the esterification reaction of 2,4-dichlorophenol and propionic acid. The reaction occurs under alkaline conditions, with triethylamine or potassium carbonate often used as catalysts .Chemical Reactions Analysis

The 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP)-degrading bacterial strain MH was isolated after numerous subcultivations of a mixed culture obtained by soil-column enrichment .Physical And Chemical Properties Analysis

2-(2,4-dichlorophenoxy)propionic acid is a white solid with a special chlorobenzene and ester smell. It has high thermal stability and chemical stability at room temperature. It is slightly soluble in chloroform and methanol .科学的研究の応用

- Researchers have explored the use of this compound for adsorbing herbicides from aqueous solutions. Specifically, aluminum hydroxides synthesized through anodic dissolution of sacrificial aluminum anodes have been employed for the adsorption of the herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) . The Langmuir adsorption isotherm describes the preferential adsorption behavior, and the second-order kinetic model best characterizes the adsorption process. Thermodynamic parameters indicate that the adsorption is feasible, spontaneous, and endothermic.

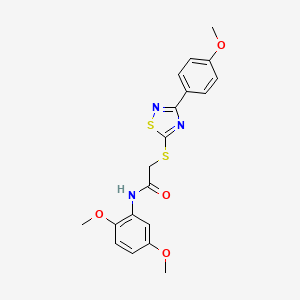

- The compound has been investigated for creating controlled release formulations of pesticides. By incorporating 2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide, researchers aim to reduce both volatilization and leaching risks simultaneously. Controlling these pathways is crucial to prevent pesticide movement beyond the intended application areas .

- A bacterial strain identified as Flavobacterium sp. was isolated from soil-column enrichment. This strain effectively degrades 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP). Understanding the biodegradation capabilities of this compound contributes to environmental remediation efforts .

Herbicide Adsorption

Controlled Release Formulations

Biodegradation Studies

作用機序

Target of Action

Similar compounds have been found to interact with various receptors in the body

Mode of Action

It’s known that similar compounds can act as orthosteric agonists, meaning they bind to the same site as the endogenous ligand and mimic its effects . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds have been found to influence various cellular and molecular events, including proliferation and activation of certain cell types

Pharmacokinetics

It’s known that similar compounds can accumulate in certain organs, such as the liver . The bioavailability of the compound would be influenced by these properties, but more research is needed to determine the specifics.

Result of Action

The compound may promote the proliferation and activation of certain cell types, such as hepatocytes and hepatic stellate cells (HSC), leading to fibrosis in the liver . Other changes, such as endothelial cell dysfunction and angiogenesis, increased fibrotic features in B cells, and M2 phenotype skewed macrophages, might also contribute to the progression of liver fibrosis .

Safety and Hazards

2-(2,4-dichlorophenoxy)propionic acid is an organic compound and its toxicity and irritability should be noted. Contact with skin and eyes may cause irritation or injury. During operation and storage, direct contact should be avoided. Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using it .

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O2/c1-9-4-14-18-6-11(7-21(14)20-9)19-15(22)8-23-13-3-2-10(16)5-12(13)17/h2-7H,8H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVRJMMEOJQSLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2408229.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)